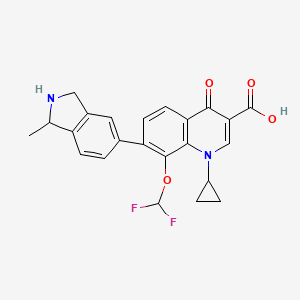

1-Cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

T-3811 Free Base, Anhydrous, also known as Garenoxacin, is a novel des-fluoroquinolone compound. It exhibits a broad spectrum of antimicrobial activity, making it a valuable agent in the treatment of various bacterial infections. This compound is particularly effective against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae .

Vorbereitungsmethoden

The synthesis of T-3811 Free Base, Anhydrous involves several key steps:

Methylation of 2,6-difluorophenol: This is achieved using methyl iodide and potassium carbonate in dimethylformamide, yielding 2,6-difluoroanisole.

Carboxylation: Treatment with butyllithium and carbon dioxide produces 2,4-difluoro-3-methoxybenzoic acid.

Esterification and Hydrolysis: The methyl ester is formed using diazomethane in ether, followed by hydrolysis with boron tribromide in dichloromethane to yield 2,4-difluoro-3-hydroxybenzoic acid methyl ester.

Alkylation and Azidation: Chlorodifluoromethane and potassium carbonate in dimethylformamide are used for alkylation, followed by azidation with sodium azide in dimethyl sulfoxide.

Reduction and Hydrolysis: The azido derivative is reduced using hydrogen over palladium on carbon in ethanol, and the resulting compound is hydrolyzed with sodium hydroxide in ethanol to give the free acid.

Condensation and Cyclization: The free acid undergoes several condensation and cyclization reactions, involving reagents such as dimethylformamide dimethylacetal, cyclopropylamine, and potassium carbonate in hot dimethyl sulfoxide, to form the quinolone structure.

Analyse Chemischer Reaktionen

Garenoxacin, wasserfrei, durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Chinolonderivate zu bilden.

Reduktion: Die Azidgruppe in ihrer Zwischenform kann mit Wasserstoff über Palladium auf Kohlenstoff zu einer Aminogruppe reduziert werden.

Substitution: Am aromatischen Ring können verschiedene Substitutionsreaktionen durchgeführt werden, wie z. B. Halogenierung und Alkylierung.

Wissenschaftliche Forschungsanwendungen

Garenoxacin, wasserfrei, hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung bei der Untersuchung der Chinolonsynthese und -reaktionen verwendet.

Biologie: Seine breite antimikrobielle Aktivität macht es zu einem wertvollen Werkzeug in der mikrobiologischen Forschung.

Medizin: Es wird zur Behandlung von bakteriellen Infektionen entwickelt, insbesondere solchen, die durch resistente Stämme verursacht werden.

5. Wirkmechanismus

Garenoxacin, wasserfrei, übt seine Wirkung aus, indem es die bakterielle DNA-Gyrase und Topoisomerase IV hemmt, Enzyme, die für die DNA-Replikation und -Transkription unerlässlich sind. Diese Hemmung führt zur Störung der bakteriellen DNA-Prozesse, was letztendlich zum Zelltod führt. Die molekularen Zielstrukturen der Verbindung sind die GyrA- und ParC-Untereinheiten dieser Enzyme .

Wirkmechanismus

T-3811 Free Base, Anhydrous exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The compound’s molecular targets include the GyrA and ParC subunits of these enzymes .

Vergleich Mit ähnlichen Verbindungen

Garenoxacin, wasserfrei, wird mit anderen Fluorchinolonen wie Ciprofloxacin, Levofloxacin und Trovafloxacin verglichen. Es zeigt eine überlegene Aktivität gegen grampositive Bakterien, einschließlich Methicillin-resistentem Staphylococcus aureus und Penicillin-resistentem Streptococcus pneumoniae. Darüber hinaus zeigt es eine potente Aktivität gegen Chinolon-resistente Stämme, was es zu einem einzigartigen und wertvollen antimikrobiellen Wirkstoff macht .

Ähnliche Verbindungen

- Ciprofloxacin

- Levofloxacin

- Trovafloxacin

Garenoxacin, wasserfrei, zeichnet sich durch seine breite Aktivität und Wirksamkeit gegen resistente Bakterienstämme aus, was sein Potenzial als leistungsstarker antimikrobieller Wirkstoff unterstreicht.

Eigenschaften

CAS-Nummer |

194804-72-3 |

|---|---|

Molekularformel |

C23H20F2N2O4 |

Molekulargewicht |

426.4 g/mol |

IUPAC-Name |

1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2,3-dihydro-1H-isoindol-5-yl)-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30) |

InChI-Schlüssel |

NJDRXTDGYFKORP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.